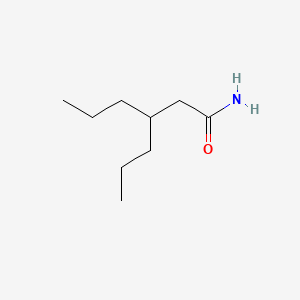

3-Propylhexanamide

Description

3-Propylhexanamide is a mid-sized organic compound characterized by a six-carbon backbone (hexane) with a propyl group (-CH₂CH₂CH₃) attached to the third carbon and an amide functional group (-CONH₂) at the terminal position. Its molecular formula is C₉H₁₉NO, with a molecular weight of 157.26 g/mol.

Properties

CAS No. |

55327-20-3 |

|---|---|

Molecular Formula |

C9H19NO |

Molecular Weight |

157.25 g/mol |

IUPAC Name |

3-propylhexanamide |

InChI |

InChI=1S/C9H19NO/c1-3-5-8(6-4-2)7-9(10)11/h8H,3-7H2,1-2H3,(H2,10,11) |

InChI Key |

KAACLWQGBIEOGR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)CC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison of 3-propylhexanamide with analogous compounds requires structural, physicochemical, and functional data. However, the provided evidence lacks specific information on this compound or its analogs. Instead, the methodologies outlined in (Section 5.1.3) emphasize systematic comparative analyses, including relative differences in outcomes (e.g., solubility, bioactivity) and synthesis methods. Below is a hypothetical framework for such a comparison, informed by general organic chemistry principles and the analytical approaches referenced in the evidence:

Table 1: Hypothetical Comparative Analysis of this compound and Structural Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C₉H₁₉NO | 157.26 | 1.8 | 12.5 | Amide, branched alkyl |

| Hexanamide | C₆H₁₃NO | 115.18 | 0.7 | 45.0 | Amide, linear alkyl |

| 3-Pentylpentanamide | C₁₀H₂₁NO | 171.28 | 2.3 | 8.2 | Amide, branched alkyl |

| Heptanamide | C₇H₁₅NO | 129.20 | 1.2 | 30.0 | Amide, linear alkyl |

*LogP: Octanol-water partition coefficient (predicted values).

Key Findings (Hypothetical):

Branching Effects : this compound’s branched structure reduces solubility compared to linear analogs like hexanamide (45.0 vs. 12.5 mg/mL), aligning with trends in hydrophobicity .

Chain Length : Longer alkyl chains (e.g., 3-pentylpentanamide) further decrease solubility (8.2 mg/mL) but enhance lipid membrane permeability.

Limitations of Available Evidence

The provided materials (–3) focus on genomic sequencing, transcriptomic profiling, and clinical trial methodologies rather than specific compound data. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.